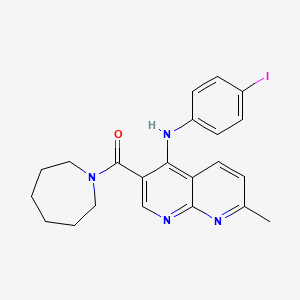

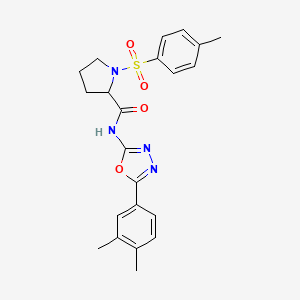

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, which are structurally related to the compound of interest, involves a multi-step process. Starting with the reaction of 4-aminobenzoic acid and 2-aminothiophenol in polyphosphoric acid under microwave irradiation, the 2-(4-aminophenyl)benzothiazole structure is prepared. This intermediate is then acetylated to yield amide compounds. Subsequent reactions with 2-mercapto(benz)imidazole/benzothiazole/benzoxazole derivatives in the presence of potassium carbonate in acetone lead to the final compounds. This synthesis route is indicative of the potential methods that could be employed for the synthesis of 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, although specific details for this compound are not provided .

Molecular Structure Analysis

The molecular structure of related acetamide compounds can be complex, with multiple independent molecules in the asymmetric unit. For instance, 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide crystallizes with two independent molecules, each showing similar geometrical features. The orientation of the phenyl ring with respect to the thiazole ring is slightly different in the two molecules, indicating the possibility of conformational isomerism in such compounds. This suggests that the compound of interest may also exhibit such structural nuances .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that the compound of interest may also undergo reactions typical of acetamides, benzothiazoles, and imidazoles. These could include acetylation, thiation, and reactions with various nucleophiles or electrophiles under basic or acidic conditions. The presence of a bromophenyl group in the compound of interest suggests potential for further substitution reactions, given the reactivity of the bromine atom .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide are not directly provided, related compounds exhibit properties such as crystallization with multiple molecules in the asymmetric unit and the formation of hydrogen-bonded chains in the crystal structure. These properties are indicative of the potential for solid-state interactions and may influence the compound's solubility, melting point, and stability. The presence of heterocyclic rings and the acetamide group could also affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its potential as a pharmacological agent .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Compounds structurally related to 2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. For example, new heterocyclic compounds incorporating sulfamoyl moiety demonstrated promising results as antimicrobial agents, showcasing their potential in addressing bacterial and fungal infections (Darwish et al., 2014). Furthermore, synthesis efforts have led to the creation of novel sulphonamide derivatives that displayed good antimicrobial activity, indicating the chemical class's broad utility in developing new treatments against resistant microbial strains (Fahim & Ismael, 2019).

Antitumor Activity

The structural framework of this compound is also explored for antitumor activities. Studies on derivatives of this chemical class have shown considerable anticancer activity against various cancer cell lines, highlighting their potential in cancer therapy. For instance, new N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives exhibited significant antitumor activity in vitro, providing a basis for further investigation into their therapeutic applications (Yurttaş et al., 2015).

Materials Science Applications

In the realm of materials science, compounds with similar structural features have been synthesized for their optoelectronic properties. For example, thiazole-based polythiophenes were investigated for their conducting properties, which are crucial for applications in electronic devices. These studies show how modifications in the chemical structure can influence the material's optical and electronic characteristics, suggesting potential utility in developing new materials for electronic applications (Camurlu & Guven, 2015).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[5-(4-bromophenyl)-1-(2-methylpropyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19BrN4OS2/c1-12(2)10-23-15(13-3-5-14(19)6-4-13)9-21-18(23)26-11-16(24)22-17-20-7-8-25-17/h3-9,12H,10-11H2,1-2H3,(H,20,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPGJFDZXIDPBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=CN=C1SCC(=O)NC2=NC=CS2)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19BrN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((5-(4-bromophenyl)-1-isobutyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

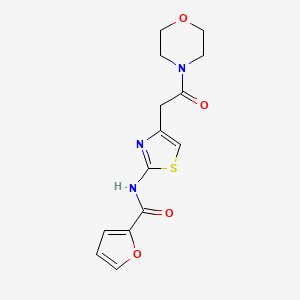

![2-(5-amino-3-(methylthio)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-pyrazol-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3018855.png)

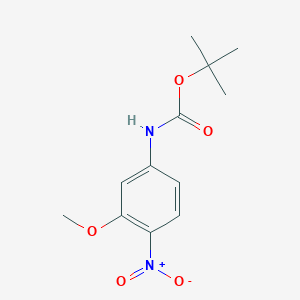

![N-(benzo[d][1,3]dioxol-5-yl)-4-bromo-2-fluorobenzamide](/img/structure/B3018857.png)

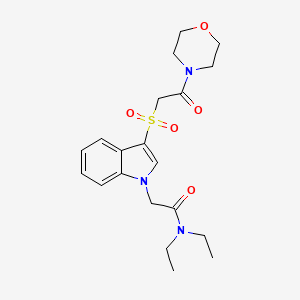

![4-(N,N-diethylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3018860.png)

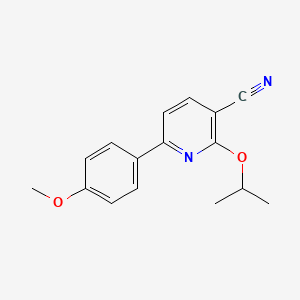

![2-(2-Methoxyphenoxy)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B3018861.png)

![N-[2-(3-Methoxy-2,5-dimethylanilino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018863.png)

![N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3018871.png)